molecular formula C6H10O B14684605 3,4-Pentadien-2-ol, 2-methyl- CAS No. 34761-53-0

3,4-Pentadien-2-ol, 2-methyl-

Cat. No.: B14684605
CAS No.: 34761-53-0
M. Wt: 98.14 g/mol
InChI Key: FURIQYQDOBLDAQ-UHFFFAOYSA-N
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Description

3,4-Pentadien-2-ol, 2-methyl- is an unsaturated alcohol characterized by a conjugated diene system (double bonds at positions 3 and 4) and a methyl substituent at position 2. This structure confers unique reactivity, particularly in cycloaddition reactions (e.g., Diels-Alder) and acid-catalyzed rearrangements.

Properties

InChI

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h5,7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURIQYQDOBLDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472698
Record name 3,4-Pentadien-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34761-53-0
Record name 3,4-Pentadien-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Pentadien-2-ol, 2-methyl- can be synthesized through various methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods

Industrial production of 3,4-Pentadien-2-ol, 2-methyl- often involves the catalytic hydrogenation of suitable precursors. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Pentadien-2-ol, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Pentadien-2-ol, 2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Pentadien-2-ol, 2-methyl- involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The following compounds are compared due to their structural proximity to 3,4-Pentadien-2-ol, 2-methyl-:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features Source
3,4-Pentadien-2-ol, 2-methyl- Not provided Likely C₆H₁₀O Alcohol, conjugated diene Two adjacent double bonds, methyl branch N/A
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O Secondary alcohol Single hydroxyl, branched chain
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O Primary alcohol Linear chain, terminal hydroxyl
2-Methyl-3-pentanone 565-69-5 C₆H₁₂O Ketone Branched ketone, saturated

Key Observations :

  • Unsaturation: 3,4-Pentadien-2-ol’s conjugated diene system distinguishes it from saturated analogs like 2-methyl-3-pentanol and 3-methyl-1-pentanol. This feature enhances its reactivity in electrophilic additions.
  • Branching: The methyl group at position 2 in 3,4-Pentadien-2-ol and 2-methyl-3-pentanol reduces steric hindrance compared to linear isomers like 3-methyl-1-pentanol.

Physical Properties

While explicit data for 3,4-Pentadien-2-ol are absent, trends can be inferred:

Compound Boiling Point (°C, estimated) Solubility (Water) Hydrogen Bonding Capacity
3,4-Pentadien-2-ol, 2-methyl- ~120–140 (lower due to diene) Moderate (polarity from OH) 1 (single -OH group)
2-Methyl-3-pentanol ~135–145 Low (branched structure) 1
3-Methyl-1-pentanol ~150–160 Low (longer hydrocarbon chain) 1
2-Methyl-3-pentanone ~120–130 Very low (nonpolar ketone) 0

Key Observations :

  • Boiling Points: The conjugated diene in 3,4-Pentadien-2-ol likely reduces intermolecular forces compared to saturated alcohols, resulting in a lower boiling point than 2-methyl-3-pentanol.
  • Solubility: All alcohols exhibit moderate water solubility due to -OH groups, but branching and chain length (e.g., 3-methyl-1-pentanol) reduce polarity.

Chemical Reactivity

Compound Oxidation Behavior Acid-Catalyzed Reactions Diels-Alder Reactivity
3,4-Pentadien-2-ol, 2-methyl- Forms ketones or dienones Prone to dehydration or rearrangements High (diene for [4+2] cycloaddition)
2-Methyl-3-pentanol Oxidizes to ketone (2-methyl-3-pentanone) Dehydration to alkene Not applicable (saturated)
3-Methyl-1-pentanol Oxidizes to carboxylic acid Dehydration to 1-pentene Not applicable
2-Methyl-3-pentanone Resists further oxidation Keto-enol tautomerism Not applicable

Key Observations :

  • Oxidation : 3,4-Pentadien-2-ol’s allylic alcohol structure may lead to complex oxidation products, unlike saturated alcohols that form ketones or acids.
  • Diels-Alder Utility : The conjugated diene in 3,4-Pentadien-2-ol enables participation as a diene in cycloadditions, a feature absent in compared compounds.

Limitations and Uncertainties

  • Direct experimental data for 3,4-Pentadien-2-ol, 2-methyl- are unavailable in the provided evidence. Comparisons rely on structural analogs and theoretical predictions.

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